beta-(Isoxazolin-5-on-4-yl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

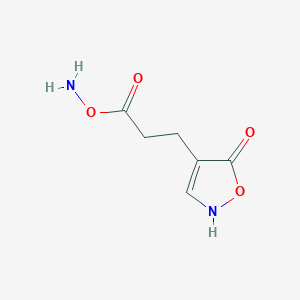

Beta-(Isoxazolin-5-on-4-yl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

BIA is recognized for its interaction with excitatory amino acid transporters, particularly the L-glutamate/L-aspartate transporter (GLAST). Research has demonstrated that BIA acts as a substrate for GLAST and can inhibit the transport of L-glutamate, a crucial neurotransmitter in the central nervous system (CNS). This inhibition suggests potential applications in neuropharmacology, particularly in conditions characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases .

Table 1: Interaction of BIA with GLAST

| Property | Description |

|---|---|

| Transporter | GLAST |

| Substrate Activity | Yes |

| Inhibition of L-glutamate | Yes (competes with L-glutamate) |

| Physiological Relevance | Potential neuroprotective effects |

Antifungal and Antimicrobial Properties

BIA has been identified as an antifungal agent. Its structural characteristics allow it to disrupt fungal cell membranes or metabolic processes. Studies indicate that BIA exhibits significant antifungal activity against various pathogenic fungi, making it a candidate for developing new antifungal treatments . The compound's efficacy is attributed to its ability to interfere with amino acid metabolism in fungi.

Case Study: Antifungal Activity of BIA

In a controlled study, BIA was tested against several strains of Candida and Aspergillus species. Results showed that BIA inhibited fungal growth at concentrations significantly lower than traditional antifungal agents, highlighting its potential as a novel therapeutic option .

Agricultural Applications

BIA's role extends into agriculture, particularly in improving crop resilience to biotic stressors. Research indicates that compounds similar to BIA can enhance plant defense mechanisms against pathogens by modulating metabolic pathways associated with stress responses . This application could be pivotal for developing crops with improved resistance to diseases.

Table 2: Agricultural Benefits of BIA

| Application | Benefit |

|---|---|

| Pathogen Resistance | Enhances plant defense mechanisms |

| Crop Yield Improvement | Potential increase in yield through stress resilience |

| Sustainable Agriculture | Reduces reliance on chemical pesticides |

Nutritional Implications

BIA is also studied for its nutritional implications, particularly concerning amino acid metabolism. It is a precursor to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which has been linked to neurotoxicity when consumed in high amounts through certain legumes like Lathyrus sativus (grass pea). Understanding the biosynthesis of BIA could lead to strategies for reducing β-ODAP levels in food sources, thereby improving food safety .

Case Study: Reducing Neurotoxic Amino Acids

In recent research focused on Lathyrus sativus, scientists explored genetic modifications aimed at decreasing β-ODAP levels by manipulating the biosynthetic pathway involving BIA. The study found that targeted gene editing could effectively lower β-ODAP content without compromising the nutritional value of the legumes .

Future Directions and Research Needs

Despite the promising applications of beta-(isoxazolin-5-on-4-yl)alanine, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how BIA interacts at the molecular level with various biological targets.

- Clinical Trials : Evaluating the safety and efficacy of BIA in human subjects for potential therapeutic applications.

- Agricultural Field Trials : Testing the effectiveness of BIA-derived compounds in real-world agricultural settings.

Propiedades

Número CAS |

127607-88-9 |

|---|---|

Fórmula molecular |

C6H8N2O4 |

Peso molecular |

172.14 g/mol |

Nombre IUPAC |

amino 3-(5-oxo-2H-1,2-oxazol-4-yl)propanoate |

InChI |

InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2 |

Clave InChI |

JPZLPLPESYKICS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)ON1)CCC(=O)ON |

SMILES canónico |

C1=C(C(=O)ON1)CCC(=O)ON |

Key on ui other cas no. |

127607-88-9 |

Sinónimos |

eta-(isoxazolin-5-on-4-yl)alanine beta-(isoxazolin-5-on-4-yl)alanine, (R)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.